molecular formula C8H7N3S B020630 3-(2-Mercapto-1H-imidazol-4-YL)pyridine CAS No. 93103-29-8

3-(2-Mercapto-1H-imidazol-4-YL)pyridine

Cat. No.: B020630
CAS No.: 93103-29-8
M. Wt: 177.23 g/mol
InChI Key: HIXVFTDHZZYSLX-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the imidazole family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form imidazoline derivatives.

    Substitution: The hydrogen atoms on the nitrogen or carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under conditions like reflux or room temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems. The presence of the pyridine ring enhances its binding affinity to specific receptors and enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Known for its use as an antithyroid agent.

    1,3-Dimethylimidazole-2-thione: Exhibits similar chemical reactivity but with different biological applications.

    2H-Imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)- is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse range of biological and industrial applications.

Properties

IUPAC Name

4-pyridin-3-yl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-2-1-3-9-4-6/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXVFTDHZZYSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239286
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-29-8
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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